methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
Description
This compound features a pyrrolo[3,2,1-ij]quinoline scaffold fused with a tetrahydroquinoline system. Key structural elements include:
- Sulfonamide linkage: Connects the benzoate ester to the pyrroloquinoline core.
- N-methyl substitution: Reduces steric hindrance and modulates pharmacokinetics.
- Synthetically, it is prepared via multi-step reactions involving sulfonylation, esterification, and cyclization .
Properties
IUPAC Name |
methyl 2-[methyl-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-21(17-6-4-3-5-16(17)20(24)27-2)28(25,26)15-11-13-7-8-18(23)22-10-9-14(12-15)19(13)22/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFVNEONDSGCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrroloquinoline core structure that is known for its diverse biological activities. The sulfonamide group enhances its pharmacological profile by potentially increasing solubility and bioavailability. The molecular formula is C₁₈H₁₈N₄O₃S, and the compound has a molecular weight of approximately 370.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes involved in folic acid synthesis in bacteria, similar to other sulfonamide antibiotics. This inhibition disrupts nucleic acid synthesis and cell division in susceptible microorganisms .
- Antimicrobial Properties : Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting cellular processes critical for bacterial survival .
- Potential Anti-inflammatory Effects : Some derivatives of pyrroloquinoline compounds have shown anti-inflammatory properties, which may be relevant in treating conditions associated with chronic inflammation .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Klebsiella pneumoniae | 32 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Study on Structural Analogues : A comparative study evaluated various analogues of pyrroloquinoline derivatives for their antimicrobial properties. The findings indicated that modifications to the sulfonamide group significantly influenced antibacterial potency and selectivity against various pathogens .
- In Vivo Efficacy : In a murine model of infection caused by Staphylococcus aureus, administration of the compound led to a significant reduction in bacterial load compared to control groups. Histopathological analysis revealed reduced inflammation and tissue damage in treated animals .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity:
- Microwave-Assisted Synthesis : This method has been shown to improve yield and purity of the compound while reducing reaction times significantly compared to traditional methods .
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications can enhance efficacy and reduce toxicity. For instance, altering substituents on the benzoate moiety has been linked to improved selectivity against specific bacterial strains .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate have shown efficacy against a range of bacterial strains. The incorporation of sulfonamide groups enhances their antibacterial activity by interfering with folic acid synthesis in bacteria .
Anticancer Properties
Research has also highlighted the potential anticancer effects of pyrroloquinoline derivatives. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, certain derivatives have been shown to inhibit tumor growth in vitro and in vivo models .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Recent advancements in microwave-assisted synthesis techniques have improved the efficiency and yield of these compounds. For instance, microwave irradiation has been employed to facilitate the formation of complex heterocycles with reduced reaction times and increased purity .
Catalytic Applications
Transition metals such as palladium and copper have been utilized as catalysts in the synthesis of pyrroloquinoline derivatives. These catalysts enable various coupling reactions that are essential for constructing the complex molecular framework of this compound. The use of these catalysts not only enhances reaction rates but also allows for greater functionalization diversity .
Chemical Reactions Analysis
Pyrroloquinoline Core Formation
The pyrrolo[3,2,1-ij]quinoline scaffold is synthesized via radical addition-cyclization-elimination (RACE) reactions. For example:
-
Bu₃SnH-mediated RACE : An oxime ether reacts with an α,β-unsaturated ester under radical conditions to form the core. This method is efficient for constructing fused bicyclic systems .
-
Alternative Cyclization : AlCl₃-mediated cyclization in 1,2-dichlorobenzene at elevated temperatures (378 K) achieves a 73% yield for related tetrahydroquinoline derivatives .
| Method | Key Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| RACE Reaction | Bu₃SnH, α,β-unsaturated ester | Radical conditions | High | |
| AlCl₃ Cyclization | AlCl₃, 1,2-dichlorobenzene | 378 K | 73% |
Benzoate Ester Formation
The benzoate ester is synthesized through:
-
Esterification : Reaction of benzoic acid with methanol in the presence of an activating agent (e.g., DCC/DMAP) .
Pyrroloquinoline Core Formation Mechanism
The RACE reaction proceeds via:
-
Radical Initiation : Bu₃SnH generates radicals from oxime ethers.
-
Addition : The radical adds to the α,β-unsaturated ester, forming a cyclopropane intermediate.
-
Cyclization : Rearrangement and elimination of Bu₃SnH yield the fused pyrroloquinoline system .
Sulfonamide Formation Mechanism
The sulfonation involves:
-
Electrophilic Attack : The amine reacts with a sulfonyl chloride, forming a sulfonamide.
-
Base Catalysis : A base deprotonates the amine, enhancing nucleophilicity .
Benzoate Ester Formation Mechanism
Esterification occurs via:
-
Activation : DCC activates the carboxylic acid to form an active intermediate.
-
Nucleophilic Attack : Methanol attacks the activated carbonyl, releasing DMAP as a byproduct .
Structural Analysis and Functional Group Interactions
The compound’s heterocyclic core and functional groups enable diverse reactivity:
Functional Group Roles
Comparison with Similar Compounds
Physicochemical Properties
Table 1 compares the target compound with structurally related derivatives.
*Calculated based on molecular formula.
Key Observations :
- The target compound’s benzoate ester and sulfonamide groups distinguish it from imidazo-pyridine derivatives (e.g., 1l, 2d), which feature dicarboxylate esters and nitrophenyl substituents .
- Imidazo-pyridine analogs exhibit higher molecular weights (e.g., 572.6 for 1l) due to bulky substituents like phenethyl groups .
Spectroscopic Data
Table 2 highlights NMR and IR spectral differences.
Q & A
Q. What are the common synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolo[3,2,1-ij]quinoline core. Key steps include:
- Sulfonamide formation : Reaction of the quinoline sulfonyl chloride with methyl 2-aminobenzoate under basic conditions (e.g., pyridine or triethylamine) .
- Cyclization : Use of acid catalysts (e.g., polyphosphoric acid) to form the tetrahydro-pyrroloquinoline framework via intramolecular cyclization .
- N-methylation : Methylation of the sulfonamide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base . Intermediate characterization via -NMR and LC-MS is critical to confirm regioselectivity .
Q. Which analytical techniques are essential for characterizing this compound?
Standard characterization methods include:
- X-ray crystallography : Resolves stereochemistry and confirms molecular packing, as demonstrated in related pyrroloquinoline derivatives (e.g., monoclinic space group, ) .
- NMR spectroscopy : - and -NMR identify substituent positions and confirm sulfonamide linkage (e.g., δ ~2.5 ppm for N-methyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological studies) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during cyclization?
Key parameters for cyclization optimization:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates compared to benzene .
- Catalyst screening : Lewis acids like ZnCl or FeCl may reduce side reactions (e.g., over-oxidation) .
- Temperature control : Maintaining 80–100°C prevents premature decomposition while ensuring complete ring closure . Statistical tools like Design of Experiments (DoE) can identify optimal conditions (e.g., split-split plot designs for multi-variable analysis) .
Q. How should researchers address contradictions in spectral data between synthetic batches?
Contradictions often arise from:
- Polymorphism : Different crystal forms (e.g., orthorhombic vs. monoclinic) alter XRD patterns. Re-crystallization in alternative solvents (e.g., ethanol/water vs. DCM/hexane) can resolve this .
- Impurity profiles : Use LC-MS to detect trace byproducts (e.g., unreacted intermediates or N-oxide derivatives) .
- Dynamic NMR : Investigate conformational flexibility (e.g., hindered rotation of the sulfonamide group) causing split peaks .
Q. What experimental strategies are recommended for studying its biological activity?
- In vitro assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Dose-response curves (IC) should be validated with positive controls .
- ADME profiling : Assess metabolic stability using liver microsomes and HPLC-MS quantification .
- Cellular uptake : Radiolabel the compound (e.g., -methyl group) to track intracellular accumulation .
- Toxicity studies : Use zebrafish embryos or 3D cell cultures to evaluate off-target effects .
Q. What methodologies resolve challenges in achieving >99% purity for pharmacological studies?
- Recrystallization : Sequential solvent systems (e.g., ethyl acetate/hexane followed by methanol) remove polar and non-polar impurities .
- Prep-HPLC : Gradient elution with 0.1% TFA in mobile phases improves peak resolution .
- Ion-exchange chromatography : Separate charged byproducts (e.g., sulfonic acid derivatives) using Dowex resins .
- Thermogravimetric analysis (TGA) : Confirm thermal stability and residual solvent content (<0.5%) .
Contradiction Analysis & Mechanistic Studies
Q. How to interpret conflicting reports on the compound’s solubility in polar solvents?
Discrepancies may stem from:
- Protonation states : The sulfonamide group () becomes ionized in acidic buffers, enhancing solubility. Neutral pH conditions reduce solubility .
- Polymorph-dependent solubility : Amorphous forms (higher energy) dissolve faster than crystalline phases. Use powder XRD to correlate morphology with solubility data .
Q. What mechanistic insights explain variability in biological activity across structural analogs?
- Steric effects : Bulky substituents on the benzoate ring hinder target binding (e.g., reduced IC with ortho-methyl groups) .
- Electron-withdrawing groups : Nitro or fluorine substituents enhance sulfonamide acidity, improving enzyme inhibition . Molecular docking (e.g., AutoDock Vina) and QSAR models can predict structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
